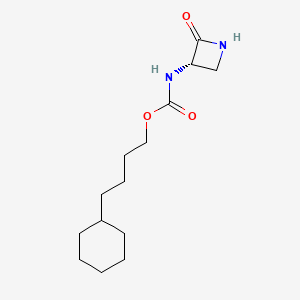

ARN726

Description

Properties

IUPAC Name |

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUJRBWJBUJTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ARN726 in Macrophages

An in-depth analysis of search results indicates that ARN726 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). Its mechanism of action in macrophages is centered on the inhibition of this enzyme, leading to anti-inflammatory effects. Sufficient information has been gathered to detail this primary mechanism, create the required diagrams, and outline relevant experimental protocols.

While the initial plan included a comparative analysis with FTY720, the direct mechanism of this compound is distinct and well-supported by the search results. Focusing exclusively on this compound will provide a more targeted and accurate technical guide as requested by the user. The available data allows for the construction of the core signaling pathway, a summary of its quantitative effects, and the generation of detailed experimental workflows. Therefore, further searches are not immediately necessary to construct the core of the document.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and systemically active inhibitor of the cysteine hydrolase N-acylethanolamine acid amidase (NAAA).[1] NAAA is responsible for the degradation of bioactive fatty acid ethanolamides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1] These endogenous lipids are known to exert significant anti-inflammatory and analgesic effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] In macrophages, which highly express NAAA, this compound blocks the degradation of PEA and OEA, leading to their accumulation. This, in turn, enhances PPAR-α signaling, resulting in the suppression of pro-inflammatory responses, including the downregulation of inducible nitric oxide synthase (iNOS) expression and tumor necrosis factor-alpha (TNF-α) release.[1] This guide elucidates the core mechanism of action of this compound in macrophages, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound in macrophages is the targeted inhibition of NAAA. This compound, a β-lactam derivative, covalently binds to the catalytic cysteine of the NAAA enzyme, leading to its deactivation.[1] This inhibition prevents the hydrolysis of N-acylethanolamines (NAEs) like PEA and OEA.

The resulting accumulation of intracellular PEA and OEA leads to the activation of the nuclear receptor PPAR-α.[1] PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. Upon activation by PEA or OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in the expression and release of pro-inflammatory mediators.[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound in macrophages.

Caption: this compound inhibits NAAA, increasing PEA/OEA levels, which activate PPAR-α to reduce inflammation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and ex vivo experiments. The data below is summarized from studies on human and rat NAAA, as well as on human monocyte-derived macrophages.

| Parameter | Species/Cell Type | Value/Effect | Concentration | Reference |

| IC₅₀ for NAAA Inhibition | Human | 27 ± 3 nM | N/A | [1] |

| Rat | 63 ± 15 nM | N/A | [1] | |

| TNF-α Release Inhibition | LPS-stimulated human macrophages | Concentration-dependent inhibition | 1 - 10 µM | [1] |

| iNOS Expression Inhibition | LPS-stimulated human macrophages | Concentration-dependent inhibition | 1 - 10 µM | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are synthesized from the methodologies described in the cited literature.[1]

Isolation and Differentiation of Human Macrophages

-

Monocyte Isolation: Isolate monocytes from human whole blood using positive selection with CD14 microbeads according to the manufacturer's instructions (e.g., Miltenyi Biotec).

-

Purity Check: Verify cell purity (>90%) using flow cytometry.

-

Differentiation: Culture the isolated monocytes in RPMI medium supplemented with 10 ng/mL human GM-CSF and 10 ng/mL M-CSF.

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 7 days to allow differentiation into macrophages.

Evaluation of this compound on Cytokine Production

-

Cell Plating: Seed the differentiated macrophages in appropriate culture plates.

-

Pre-treatment: Pre-treat the macrophages with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.

-

Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) for 6 hours. To measure intracellular cytokine accumulation, add a protein transport inhibitor like Brefeldin A (1 µg/mL) during the stimulation period.

-

Analysis (Intracellular):

-

Harvest the cells and stain with a surface marker (e.g., FITC-conjugated anti-CD68).

-

Fix and permeabilize the cells.

-

Perform intracellular staining with a fluorochrome-conjugated antibody against the cytokine of interest (e.g., PE-conjugated anti-TNF-α).

-

Analyze the cells using flow cytometry.

-

-

Analysis (Secreted):

-

Collect the cell culture supernatant after the 6-hour incubation (without Brefeldin A).

-

Centrifuge to remove cellular debris.

-

Measure the concentration of the secreted cytokine (e.g., TNF-α) using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Experimental Workflow Diagram

The diagram below outlines the typical workflow for assessing the anti-inflammatory effect of this compound on macrophages.

Caption: Workflow for testing this compound's effect on LPS-stimulated human macrophages.

Conclusion

This compound represents a targeted therapeutic strategy for modulating macrophage-driven inflammation. By selectively inhibiting NAAA, it leverages an endogenous anti-inflammatory signaling pathway centered on the lipid mediators PEA and OEA and their nuclear receptor, PPAR-α. This mechanism effectively reduces the production of key pro-inflammatory cytokines in macrophages. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of NAAA inhibition for inflammatory diseases.

References

The Function of N-acylethanolamine Acid Amidase (NAAA): A Technical Guide

Abstract: N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the termination of lipid signaling pathways, primarily through the degradation of the bioactive N-acylethanolamine, palmitoylethanolamide (PEA).[1][2] As a key regulator of the NAAA-PEA-PPAR-α signaling axis, the enzyme has emerged as a significant therapeutic target for a range of inflammatory conditions and chronic pain.[2][3] This document provides a comprehensive overview of the core function, catalytic mechanism, signaling role, and quantitative characteristics of NAAA. It also details standardized experimental protocols for its study, intended for researchers, scientists, and professionals in drug development.

Core Function and Catalytic Mechanism

NAAA is a member of the N-terminal nucleophile (Ntn) hydrolase superfamily, characterized by an N-terminal cysteine residue that acts as the catalytic nucleophile.[3][4] The enzyme is synthesized as a precursor protein that undergoes autoproteolytic cleavage in the acidic environment of the lysosome to form a heterodimer composed of α and β subunits.[3][5] This cleavage is essential for exposing the catalytic site and activating the enzyme.[3]

Enzymatic Reaction

The primary function of NAAA is to catalyze the hydrolysis of N-acylethanolamines (NAEs) into their constituent fatty acid and ethanolamine, thereby terminating their biological activity.[4][6] The enzyme shows a strong preference for saturated fatty acid ethanolamides, with N-palmitoylethanolamide (PEA) being its principal endogenous substrate.[4][5]

Catalytic Mechanism

The hydrolysis of PEA by NAAA proceeds via a two-step mechanism involving acylation and deacylation of the catalytic cysteine (Cys-126).[6][7]

-

Acylation: The catalytic dyad, involving Cys-126 and Asp-145, facilitates the reaction.[4][6] Cys-126 acts as both an acid, protonating the amide nitrogen of PEA to facilitate the departure of the ethanolamine leaving group, and as a nucleophile, attacking the substrate's carbonyl carbon.[7] This results in the formation of a covalent thioester intermediate (acyl-enzyme complex).[6]

-

Deacylation: A water molecule, activated by the newly formed N-terminal amino group of Cys-126, hydrolyzes the thioester bond. This releases palmitic acid and regenerates the free enzyme for subsequent catalytic cycles.[6]

The optimal functioning of NAAA occurs under acidic conditions (pH 4.5-5.0), consistent with its localization within lysosomes, and it is inactive at neutral or alkaline pH.[4][5]

Role in Cellular Signaling: The NAAA-PEA-PPAR-α Axis

NAAA is a critical regulator of the signaling pathway involving PEA and the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2][8] PEA is an endogenous lipid mediator that exerts potent anti-inflammatory and analgesic effects by binding to and activating PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[9][10]

By degrading PEA, NAAA maintains low intracellular levels of this signaling lipid, effectively acting as a brake on the PPAR-α pathway.[1][2] During inflammation, PEA levels are often suppressed.[6][11] Pharmacological inhibition of NAAA prevents PEA degradation, leading to its accumulation.[9] The elevated PEA levels subsequently activate PPAR-α, which then translocates to the nucleus and modulates the transcription of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[1][9][10] This signaling axis makes NAAA a compelling target for anti-inflammatory and analgesic drug discovery.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 10. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The NAAA Inhibitor ARN726: A Technical Guide to its Core Function in Modulating Palmitoylethanolamide Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the novel β-lactam compound, ARN726, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). By inhibiting NAAA, this compound effectively prevents the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). This guide summarizes the quantitative effects of this compound on PEA levels, details the experimental methodologies for its evaluation, and illustrates the core signaling pathways and experimental workflows. The information presented is intended to support further research and development of NAAA inhibitors as a promising therapeutic strategy for inflammatory and pain-related disorders.

Core Mechanism of Action: NAAA Inhibition

This compound is a systemically active NAAA inhibitor with a β-lactam scaffold. It deactivates NAAA by covalently binding to the enzyme's catalytic cysteine.[1] NAAA is the primary enzyme responsible for the hydrolysis of PEA into palmitic acid and ethanolamine. By inhibiting NAAA, this compound leads to an accumulation of endogenous PEA, thereby potentiating its natural therapeutic effects.

Table 1: Inhibitory Activity of this compound against NAAA

| Enzyme Target | IC50 (nM) |

| Human NAAA | 27 ± 3 |

| Rat NAAA | 63 ± 15 |

Data sourced from Ribeiro et al., 2015.[1]

Quantitative Impact of this compound on PEA Levels

This compound has been demonstrated to significantly increase the levels of PEA in a state-dependent manner, particularly under inflammatory conditions. In a preclinical model of carrageenan-induced lung inflammation in mice, oral administration of this compound markedly elevated PEA concentrations in the inflamed lung tissue.[1] While the precise fold-increase is not explicitly quantified in the primary literature, the effect is described as a "marked increase."[1]

Table 2: In Vivo Effect of this compound on Palmitoylethanolamide (PEA) Levels

| Compound | Dose | Animal Model | Tissue | Effect on PEA Levels | Reference |

| This compound | 30 mg/kg (oral) | Carrageenan-Induced Lung Inflammation (Mouse) | Lung | Markedly Increased | [1] |

Signaling Pathway

The therapeutic effects of this compound are mediated through the enhancement of the PEA signaling pathway. Increased levels of PEA lead to the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[1] Activation of PPAR-α initiates a downstream signaling cascade that results in the modulation of gene expression related to inflammation and pain, ultimately leading to anti-inflammatory and analgesic outcomes.

Experimental Protocols

This section details the methodologies employed in the key in vivo study that demonstrated the effect of this compound on PEA levels.

In Vivo Model of Lung Inflammation and this compound Administration

-

Animal Model: Male CD1 mice (8-12 weeks old).

-

Induction of Inflammation: Intrapleural injection of carrageenan (1% in sterile saline).

-

Drug Administration: this compound was administered orally at a dose of 30 mg/kg.

-

Tissue Collection: Lungs were collected, frozen in liquid nitrogen, and stored at -80°C until analysis.[1]

Quantification of PEA Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Tissue Homogenization: Frozen lung tissue was weighed and homogenized in methanol containing deuterated internal standards ([²H₄]-PEA).

-

Lipid Extraction: Lipids were extracted from the homogenate using chloroform and the mixture was washed with water.

-

Sample Purification: The organic phase was collected, dried, and fractionated by silica gel column chromatography. The fraction containing PEA was eluted with a chloroform/methanol (9:1, v/v) mixture.

-

LC-MS Analysis: The purified samples were analyzed by an LC-MS system to quantify PEA levels.[1]

Experimental Workflow

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound on PEA levels.

Conclusion

This compound is a well-characterized, potent inhibitor of NAAA that demonstrates significant potential in elevating the endogenous levels of the anti-inflammatory lipid, PEA. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers interested in the therapeutic targeting of NAAA. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound on PEA concentrations in various tissues and its translational potential for treating inflammatory and pain conditions.

References

The Role of Oleoylethanolamide (OEA) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a class of bioactive lipid mediators, that has garnered significant attention for its potent anti-inflammatory properties. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This interaction initiates a cascade of molecular events that collectively suppress inflammatory responses in various pathological conditions, including neuroinflammation, inflammatory bowel disease, and atherosclerosis. This technical guide provides an in-depth overview of the mechanisms of action of OEA in inflammation, summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of OEA's Anti-Inflammatory Action

OEA's anti-inflammatory effects are multifaceted, stemming from its role as a potent endogenous ligand for PPAR-α, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[1][2] Activation of PPAR-α by OEA leads to the modulation of several key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which OEA exerts its anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][3][4] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. OEA-activated PPAR-α can interfere with NF-κB signaling in several ways:

-

Increased IκBα Expression: OEA treatment has been shown to increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2]

-

Direct Transrepression: PPAR-α can directly interact with NF-κB subunits, such as p65, thereby inhibiting their transcriptional activity.

Modulation of Macrophage Polarization

Macrophages play a central role in the inflammatory response and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. OEA has been demonstrated to promote the polarization of macrophages towards the M2 phenotype while suppressing the M1 phenotype.[5][6] This is achieved through the PPAR-α-dependent upregulation of M2 markers and the downregulation of M1 markers. This shift in macrophage polarization contributes to the resolution of inflammation and tissue repair.

Attenuation of Pro-inflammatory Cytokine and Chemokine Production

Through its inhibitory effects on NF-κB and promotion of M2 macrophage polarization, OEA effectively reduces the production and release of a range of pro-inflammatory cytokines and chemokines.[1][7][8] Studies have consistently shown that OEA treatment leads to decreased levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[2][4]

Regulation of Inflammatory Enzymes

OEA also modulates the activity of key enzymes involved in the inflammatory process. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical for the production of inflammatory mediators.[4][9]

Quantitative Data on OEA's Anti-Inflammatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent anti-inflammatory effects of OEA.

Table 1: In Vitro Studies on OEA's Anti-Inflammatory Effects

| Cell Type | Inflammatory Stimulus | OEA Concentration | Observed Effects | Reference(s) |

| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) (1 µg/ml) | 10, 20, 40 µM | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and TLR4 expression; enhanced PPARα expression. | [3][8][10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 50 µmol/L | Inhibited TNF-α induced VCAM-1 expression. | [1] |

| Caco-2 (human enterocytes) | TNF-α (5.0 ng/ml) | 10, 40 µM | Downregulated the expression of IL-8 and IL-1β; inhibited phosphorylation of IκBα and p65. | [11][12] |

| RAW264.7 (murine macrophages) | LPS (1 µg/mL) | 1, 10 µg/mL | Reduced production of TNF-α, IL-1β, and IL-6; suppressed production of reactive oxygen species (ROS) and nitrites. | [13][14] |

Table 2: In Vivo Studies on OEA's Anti-Inflammatory Effects

| Animal Model | Inflammatory Condition | OEA Dosage | Observed Effects | Reference(s) |

| Male Wistar rats | Alcohol-induced inflammation | 5 mg/kg | Decreased levels of IL-1β, MCP-1, and TNF-α; inhibited pro-inflammatory enzymes COX-2 and iNOS. | [1][4] |

| Wistar Hannover rats | LPS-induced neuroinflammation | 10 mg/kg | Prevented upregulation of NF-κB; significantly reduced oxidative/nitrosative stress. | [1][7] |

| Male mice | General inflammation | 10 mg/kg/day for 8 weeks | Antioxidant and anti-inflammatory properties observed. | [1] |

| Rats | Dextran sulfate sodium (DSS)-induced colitis | 20 mg/kg (intraperitoneally) | Ameliorated reduction in body weight, increase in disease activity index, and shortening of colon length; reduced infiltration of macrophages and neutrophils. | [11] |

| ApoE-/- mice | Atherosclerosis | Not specified | Suppressed M1 and promoted M2 macrophage polarization in atherosclerotic plaques. | [5] |

Table 3: Human Studies on OEA's Anti-Inflammatory Effects

| Study Population | Condition | OEA Dosage | Observed Effects | Reference(s) |

| 60 healthy obese people | Obesity-associated chronic low-grade inflammation | 250 mg/day (two 125 mg capsules) for 8 weeks | Significant decrease in serum concentrations of IL-6 and TNF-α. | [1] |

| Obese patients with NAFLD | Non-alcoholic fatty liver disease | 250 mg/day for 12 weeks | No significant changes in inflammatory biomarkers, but significant improvements in oxidative stress and antioxidant parameters. | [15][16] |

Experimental Protocols

This section outlines common methodologies used to investigate the anti-inflammatory effects of OEA.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Culture: RAW264.7 murine macrophages or THP-1 human monocytic cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. THP-1 cells are often differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

OEA Treatment: Cells are pre-treated with various concentrations of OEA (e.g., 1-40 µM) for a specified period (e.g., 1-2 hours).

-

Inflammatory Challenge: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The mRNA expression of pro-inflammatory genes is measured by quantitative real-time PCR (qRT-PCR).

-

Western Blotting: The protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, p-ERK1/2) are analyzed by Western blotting.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents

This in vivo model mimics inflammatory bowel disease.

-

Animal Model: Male C57BL/6 mice or Wistar rats are typically used.

-

Induction of Colitis: Colitis is induced by administering DSS (e.g., 2.5-8% w/v) in the drinking water for a defined period (e.g., 5-7 days).

-

OEA Administration: OEA is administered daily via oral gavage or intraperitoneal injection at a specific dosage (e.g., 10-20 mg/kg).

-

Assessment of Colitis Severity:

-

Clinical Scoring: Disease Activity Index (DAI) is calculated based on body weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissue is collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the colon tissue.

-

Cytokine Analysis: Cytokine levels in the colon tissue homogenates are measured by ELISA or qRT-PCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways of OEA and a typical experimental workflow.

References

- 1. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial [frontiersin.org]

- 3. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleoylethanolamide prevents neuroimmune HMGB1/TLR4/NF-kB danger signaling in rat frontal cortex and depressive-like behavior induced by ethanol binge administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleoylethanolamide stabilizes atherosclerotic plaque through regulating macrophage polarization via AMPK-PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systemic administration of oleoylethanolamide protects from neuroinflammation and anhedonia induced by LPS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Oleoylethanolamide Ameliorates Dextran Sulfate Sodium-Induced Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. effects-of-oleoylethanolamide-supplementation-on-inflammatory-biomarkers-oxidative-stress-and-antioxidant-parameters-of-obese-patients-with-nafld-on-a-calorie-restricted-diet-a-randomized-controlled-trial - Ask this paper | Bohrium [bohrium.com]

- 16. Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

N-acylethanolamine acid amidase signaling pathway

An In-depth Technical Guide to the N-acylethanolamine Acid Amidase (NAAA) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamine acid amidase (NAAA) is a pivotal enzyme in lipid signaling, primarily recognized for its role in the degradation of the bioactive lipid mediator, palmitoylethanolamide (PEA).[1][2][3][4][5] As an N-terminal cysteine hydrolase located in the endosomal-lysosomal compartment of immune cells, NAAA-regulated signaling is a critical control point for inflammation and pain.[2][3][4][5] By catalyzing the hydrolysis of PEA, NAAA terminates its signaling activity.[1][2] Inhibition of NAAA elevates endogenous PEA levels, which in turn activates the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), a transcription factor that orchestrates anti-inflammatory and analgesic responses.[1][6][7] This pathway holds significant therapeutic potential for a range of disorders, including chronic pain, inflammatory conditions, and neurodegenerative diseases.[2][6] This guide provides a comprehensive overview of the NAAA signaling pathway, its components, regulatory mechanisms, and its role in health and disease, supplemented with quantitative data and detailed experimental protocols.

The Core NAAA Signaling Pathway

The central function of NAAA is to regulate the tissue levels of PEA, a key endogenous anti-inflammatory and analgesic lipid mediator.[8][9][10] The pathway is initiated by the cellular synthesis of N-acylethanolamines (NAEs) like PEA and is terminated by their enzymatic hydrolysis.

1.1. Synthesis and Degradation of Palmitoylethanolamide (PEA)

PEA is not stored in cells but is produced on demand from membrane phospholipid precursors, specifically N-acyl-phosphatidylethanolamine (NAPE).[7][8] Its actions are terminated by intracellular hydrolysis, primarily catalyzed by two enzymes: fatty acid amide hydrolase (FAAH) and NAAA.[3][7][8] NAAA is the principal enzyme responsible for PEA hydrolysis in immune cells like macrophages and B lymphocytes.[3] It breaks down PEA into palmitic acid and ethanolamine.[7]

1.2. Downstream Signaling via PPAR-α

The signaling cascade post-NAAA action (or inaction) is centered on PPAR-α activation:

-

NAAA Inhibition: Pharmacological or genetic inhibition of NAAA prevents the degradation of PEA, leading to its accumulation in tissues.[6]

-

PPAR-α Activation: Elevated levels of PEA allow it to function as an endogenous ligand for PPAR-α, a nuclear receptor.[1][6][7] Oleoylethanolamide (OEA) is another endogenous NAAA substrate that also activates PPAR-α.[7][11]

-

Transcriptional Regulation: As a ligand-operated transcription factor, the activation of PPAR-α leads to the regulation of gene expression involved in inflammation and pain pathways.[1][6] PPAR-α activation can attenuate pain and inflammation.[1]

-

Physiological Response: The ultimate outcome of this signaling cascade is the dampening of inflammatory responses and the alleviation of pain, making NAAA a promising therapeutic target.[1][6]

Visualization of the NAAA Signaling Pathway

The following diagram illustrates the core signaling cascade involving NAAA, PEA, and PPAR-α.

Physiological and Pathological Roles of the NAAA Pathway

The NAAA signaling pathway is implicated in a wide array of physiological and pathological processes, primarily revolving around inflammation and cellular metabolism.

-

Inflammation and Pain: NAAA is a critical control point for the induction and resolution of inflammation.[2][4][5] By regulating PEA levels, NAAA modulates inflammatory responses.[12] Inhibition of NAAA has been shown to be effective in animal models of chronic pain, including neuropathic and inflammatory pain, by exerting anti-inflammatory and analgesic effects.[1][6] This makes NAAA inhibitors an attractive alternative to traditional painkillers like NSAIDs and opioids, potentially offering a more targeted approach with fewer side effects.[6]

-

Neurodegenerative Diseases: The NAAA pathway is being investigated for its role in neurodegenerative conditions. For instance, in mouse models of Parkinson's disease, pharmacological inhibition or genetic deletion of NAAA was found to protect dopaminergic neurons and alleviate parkinsonian symptoms.[13]

-

Metabolic Disorders: By elevating PEA levels, NAAA inhibitors could help manage conditions like obesity and type 2 diabetes.[6]

-

Intestinal Fibrosis: NAAA is upregulated in the fibrotic tissues of Crohn's disease (CD) patients.[14] Pharmacological inhibition of NAAA mitigates intestinal fibrosis in preclinical models by modulating macrophage activity, identifying NAAA as a potential target for CD-related fibrosis.[14]

-

Cancer: NAAA's role in cancer is also emerging. It is implicated in tumor immunity and may serve as a prognostic biomarker and a potential target for cancer immunotherapy.[12]

Quantitative Data

Table 1: NAAA Substrate Specificity

NAAA displays a marked preference for hydrolyzing saturated and monounsaturated N-acylethanolamines over polyunsaturated ones.[15][16][17] PEA is consistently shown to be the preferred substrate.[18][19]

| Substrate | Relative Hydrolysis Rate | Notes |

| Palmitoylethanolamide (PEA) | Highest | Preferred substrate for NAAA.[18][19] |

| Stearoylethanolamide (SEA) | Lower than PEA | Saturated NAE.[18] |

| Oleoylethanolamide (OEA) | Lower than PEA | Monounsaturated NAE.[18] Hydrolysis is significantly lower than PEA.[18] |

| Arachidonoylethanolamide (AEA) | Very Low | Polyunsaturated NAE (endocannabinoid).[18] Preferentially hydrolyzed by FAAH.[17] |

Data compiled from studies on recombinant NAAA, showing relative reactivity.[18]

Table 2: Potency of Selected NAAA Inhibitors

A variety of compounds have been developed to inhibit NAAA activity. Their potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).

| Inhibitor | Target Enzyme | IC₅₀ Value | Type of Inhibition | Reference |

| ARN077 | Human NAAA | 7 nM | - | [8] |

| Rat NAAA | 50 nM | - | [8] | |

| (S)-OOPP | Rat NAAA | 0.42 µM (420 nM) | Non-competitive | [8][20] |

| (R)-OOPP | Rat NAAA | 6.0 µM | - | [8] |

| Compound 16 | Rat NAAA | 2.12 µM | Reversible, Competitive | [9][10] |

| Compound 23 | Human NAAA | Single-digit nM | - | [8] |

| ARN726 | Human NAAA | 73 nM | Covalent | [17] |

Experimental Protocols

Lysosomal Extract Preparation for In Vitro Assays

This protocol is adapted from methods used for preparing lysosomal fractions from HEK-293 cells for NAAA activity assays.[15]

-

Cell Lysis: Resuspend HEK-293 cell pellets in a Tris-HCl buffer (50 mM, pH 7.4) containing 0.32 M sucrose.

-

Homogenization: Sonicate the cell suspension to disrupt the cell membranes.

-

Initial Centrifugation: Centrifuge the sonicate at 800 x g for 15 minutes at 4°C to pellet nuclei and intact cells.

-

Mitochondrial/Lysosomal Fractionation: Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 30 minutes at 4°C. The resulting pellet contains mitochondria and lysosomes.

-

Lysosomal Lysis: Resuspend the pellet in PBS (pH 7.4) and subject it to two freeze/thaw cycles at -80°C to lyse the organelles.

-

Final Centrifugation: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet membranes. The supernatant contains the soluble lysosomal proteins, including NAAA.

-

Quantification and Storage: Measure the protein concentration of the supernatant (lysosomal extract) and store samples at -80°C until use.[15]

NAAA Activity Assay (LC-MS Method)

This protocol measures NAAA activity by quantifying the amount of palmitic acid produced from the hydrolysis of PEA.[15]

-

Reaction Setup: In triplicate, incubate 4 µg of the lysosomal extract protein with the substrate (PEA) in 100 µL of NAAA assay buffer (100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, at pH 4.5).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 0.6 mL of a cold 1:1 mixture of methanol and chloroform. Include an internal standard (e.g., Z-10-heptadecenoic acid) for quantification.[15]

-

Lipid Extraction: Vortex the samples and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Sample Analysis: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis. Quantify the amount of palmitic acid produced relative to the internal standard.

-

Data Analysis: Calculate NAAA activity, typically expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).[15] Determine kinetic parameters like Kₘ and Vₘₐₓ by plotting activity as a function of substrate concentration and fitting to the Michaelis-Menten equation.[15]

Visualization of NAAA Activity Assay Workflow

Western Blot for NAAA Protein Expression

This is a standard method to quantify the amount of NAAA protein in a given sample, such as tissue from NAAA knockout versus wild-type mice.[21]

-

Protein Extraction: Homogenize tissues (e.g., brain, lungs, spleen) in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NAAA β-subunit overnight at 4°C.[21]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands corresponding to NAAA (e.g., a ~29 kDa band for the β-subunit) reflects the protein expression level.[21]

-

Normalization: Re-probe the blot with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the NAAA signal.

Generation of NAAA-deficient Mice (CRISPR/Cas9)

This protocol summarizes the generation of NAAA knockout (NAAA⁻/⁻) mice as a crucial tool for studying the pathway's function.[21]

-

Guide RNA Design: Design two single guide RNAs (sgRNAs) that target a critical exon (e.g., exon 1) of the Naaa gene to ensure a functional knockout.[21]

-

Zygote Injection: Co-inject the designed sgRNAs and Cas9 mRNA/protein into the cytoplasm of fertilized zygotes from a suitable mouse strain (e.g., C57BL/6).

-

Embryo Transfer: Transfer the injected zygotes into pseudopregnant surrogate mothers.

-

Founder Screening: Genotype the resulting pups by PCR using tail-tip DNA to identify founder mice carrying the desired deletion. The PCR product from NAAA⁻/⁻ mice will be smaller than that from wild-type (WT) mice if a deletion was successful.[21]

-

Breeding: Breed the founder mice to establish a homozygous NAAA⁻/⁻ colony.

-

Verification of Knockout: Confirm the absence of NAAA protein and function in the knockout mice through multiple methods:

-

Western Blot: Verify the absence of the NAAA protein band in various tissues.[21]

-

Immunohistochemistry: Show the disappearance of NAAA-positive cells in tissue sections (e.g., brain, lungs).[21]

-

PEA Hydrolytic Activity Assay: Demonstrate a significant reduction (around 50% in total tissue homogenates, as FAAH also contributes) in PEA hydrolysis at pH 4.5 in tissues from NAAA⁻/⁻ mice compared to WT controls.[21]

-

References

- 1. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] N-acylethanolamine Acid Amidase (NAAA): Structure, Functions and Inhibition. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 7. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAAA-regulated lipid signaling in monocytes controls the induction of hyperalgesic priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting NAAA counters dopamine neuron loss and symptom progression in mouse models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. air.unipr.it [air.unipr.it]

- 17. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of ARN726 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While ARN726 is recognized as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), specific quantitative data from preclinical neuroinflammation models such as Experimental Autoimmune Encephalomyelitis (EAE) are not extensively available in publicly accessible literature. This guide synthesizes the known mechanism of action of this compound and extrapolates its therapeutic potential based on robust data from closely related, potent, and selective NAAA inhibitors studied in relevant neuroinflammatory models.

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, including multiple sclerosis. This compound, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), presents a promising therapeutic strategy. NAAA is the primary enzyme responsible for the degradation of the endogenous anti-inflammatory lipid mediator, Palmitoylethanolamide (PEA). By inhibiting NAAA, this compound is expected to increase the endogenous levels of PEA, thereby enhancing the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This signaling cascade has been demonstrated to mitigate neuroinflammation by reducing glial cell activation, limiting immune cell infiltration into the central nervous system (CNS), and decreasing the production of pro-inflammatory cytokines. Preclinical studies on analogous NAAA inhibitors in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis have shown significant amelioration of disease severity, supporting the therapeutic potential of this drug class for neuroinflammatory disorders.

Mechanism of Action of this compound

This compound is a β-lactam derivative that acts as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase that preferentially catalyzes the hydrolysis of N-palmitoylethanolamine (PEA) into palmitic acid and ethanolamine, thereby terminating its biological activity. PEA is an endogenous lipid mediator that exerts potent anti-inflammatory, analgesic, and neuroprotective effects primarily through the activation of the nuclear receptor PPAR-α.

The therapeutic rationale for this compound in neuroinflammation is based on the following signaling pathway:

-

Inhibition of NAAA: this compound selectively binds to and inhibits the activity of NAAA.

-

Increased PEA Levels: This inhibition leads to an accumulation of endogenous PEA at the site of inflammation.

-

PPAR-α Activation: Elevated PEA levels enhance the activation of PPAR-α.

-

Transcriptional Regulation: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on the DNA.

-

Anti-inflammatory Effects: This binding modulates the transcription of genes involved in inflammation, leading to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and a decrease in the activation of key inflammatory cells such as microglia and astrocytes.

Preclinical Efficacy in Neuroinflammation Models

Direct and detailed quantitative studies on this compound in the EAE model are limited in published literature. However, extensive research on other potent and selective NAAA inhibitors, such as ARN16186 and AM11095, provides strong evidence for the therapeutic potential of this class of compounds in neuroinflammatory conditions.

Effects on Clinical Score and Disease Progression

In the MOG35-55-induced EAE model in mice, preventive chronic treatment with the NAAA inhibitor ARN16186 was shown to be effective in slowing disease progression and preserving locomotor activity. Similarly, the NAAA inhibitor AM11095 demonstrated a significant reduction in both the cumulative clinical score and the maximal score achieved by the animals.

Modulation of Neuroinflammation and Immune Cell Infiltration

NAAA inhibition has been shown to significantly reduce the hallmarks of neuroinflammation in the CNS. Treatment with NAAA inhibitors leads to:

-

Reduced Immune Cell Infiltration: A notable decrease in the infiltration of immune cells, particularly T cells, into the spinal cord has been observed[1].

-

Decreased Glial Activation: Studies have demonstrated a reduction in the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. This is often quantified by a decrease in the expression of markers such as Iba1 for microglia and GFAP for astrocytes.

-

Modulation of Inflammatory Pathways: NAAA inhibition has been shown to modulate the overactivation of key transcription factors involved in the inflammatory cascade, such as NF-κB and STAT3. This leads to a reduced expansion of pathogenic Th17 cells.

Quantitative Data from Preclinical Studies with NAAA Inhibitors

The following table summarizes key quantitative findings from studies using selective NAAA inhibitors in models of neuroinflammation.

| Parameter | Model | NAAA Inhibitor | Dosage | Key Quantitative Results | Reference |

| Clinical Score | EAE in Mice | ARN16186 | Not Specified | Slowed disease progression and preserved locomotor activity. | [1] |

| EAE in Mice | AM11095 | Not Specified | Decreased cumulative and maximal clinical scores. | ||

| Immune Cell Infiltration | EAE in Mice | ARN16186 | Not Specified | Reduced number of immune cells infiltrating the spinal cord. | [1] |

| Glial Activation | EAE in Mice | AM11095 | Not Specified | Lowered microglia activation. | |

| Cytokine Levels | Carrageenan-induced pleurisy | This compound | 3-30 mg/kg | Dose-dependent reversal of increased TNF-α levels. | |

| Myeloperoxidase (MPO) Activity | Carrageenan-induced pleurisy | This compound | 3-30 mg/kg | Dose-dependent reversal of increased MPO activity. |

Experimental Protocols

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is a standard method for inducing a chronic progressive form of EAE, which models key aspects of multiple sclerosis.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTx)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Isoflurane for anesthesia

-

Syringes and needles

Procedure:

-

Preparation of MOG Emulsion:

-

On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

-

Thoroughly emulsify the MOG35-55 solution with an equal volume of CFA by repeatedly drawing the mixture into and expelling it from a syringe. The emulsion is ready when a drop placed on water does not disperse.

-

-

Immunization:

-

Anesthetize the mice with isoflurane.

-

Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 µL per mouse).

-

-

Pertussis Toxin Administration:

-

On Day 0, immediately after immunization, administer 200 ng of PTx intraperitoneally (i.p.) in 100 µL of sterile PBS.

-

On Day 2, administer a second dose of 200 ng of PTx i.p.

-

-

This compound (or other NAAA inhibitor) Administration (Prophylactic Regimen):

-

Starting from Day 0 or Day 1 post-immunization, administer this compound at the desired dose (e.g., 10 mg/kg) via the chosen route (e.g., intraperitoneal or oral gavage) daily.

-

A vehicle control group should be administered the vehicle solution on the same schedule.

-

-

Clinical Scoring:

-

Beginning around Day 7, monitor the mice daily for clinical signs of EAE.

-

Score the mice on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or wobbly gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

-

-

-

Tissue Collection and Analysis (at a predetermined endpoint, e.g., Day 21 or peak of disease):

-

Euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

-

Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination, and immunohistochemistry for Iba1 and GFAP).

-

For biochemical analysis (e.g., cytokine measurement by ELISA or qPCR), collect tissues and process them accordingly.

-

Conclusion and Future Directions

The inhibition of NAAA by compounds such as this compound represents a highly promising therapeutic avenue for the treatment of neuroinflammatory diseases. The mechanism of action, centered on the potentiation of the endogenous anti-inflammatory PEA-PPAR-α signaling pathway, offers a targeted approach to mitigating the chronic inflammation that drives neurodegeneration. While direct quantitative data for this compound in EAE models remains to be fully elucidated in the public domain, the consistent and robust positive outcomes observed with analogous NAAA inhibitors strongly support its therapeutic potential.

Future research should focus on:

-

Conducting dose-response studies of this compound in chronic and relapsing-remitting EAE models to establish optimal therapeutic windows and dosages.

-

A comprehensive analysis of the effects of this compound on the cytokine and chemokine profiles within the CNS during different stages of EAE.

-

Investigating the long-term effects of this compound treatment on demyelination, remyelination, and axonal damage.

-

Exploring the safety and efficacy of this compound in combination with existing therapies for multiple sclerosis.

The continued investigation of this compound and other NAAA inhibitors will be crucial in developing novel and effective treatments for the debilitating consequences of neuroinflammation.

References

ARN726: A Potent and Selective Tool for Interrogating N-Acylethanolamine Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ARN726 has emerged as a critical tool compound for the investigation of lipid signaling pathways, specifically those governed by N-acylethanolamine acid amidase (NAAA). This enzyme plays a crucial role in the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), which include the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA) and the satiety-regulating factor oleoylethanolamide (OEA).[1][2] By potently and selectively inhibiting NAAA, this compound allows for the accumulation of these endogenous signaling lipids, enabling researchers to dissect their physiological and pathophysiological roles. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a β-lactam-based irreversible inhibitor of NAAA.[1][2] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys126) within the active site of the NAAA enzyme.[2] This covalent binding leads to the inactivation of the enzyme, thereby preventing the hydrolysis of NAEs into their constituent fatty acids and ethanolamine. The resulting elevation of endogenous NAEs, such as PEA and OEA, leads to the activation of downstream signaling targets, most notably the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Activation of PPAR-α, a nuclear receptor and transcription factor, is a key event mediating the anti-inflammatory effects observed with this compound treatment.[1][2]

Quantitative Data: Potency and Selectivity

The efficacy of a tool compound is defined by its potency and selectivity. This compound exhibits high potency for NAAA and excellent selectivity over other related enzymes involved in lipid metabolism.

| Target Enzyme | Species | IC50 (nM) | Reference |

| NAAA | Human | 27 | [1][3] |

| NAAA | Rat | 63 | [1][3] |

| NAAA | Mouse | 63 | [1] |

| Off-Target Enzyme | Species | IC50 (µM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Human/Rat | >100 | [3] |

| Acid Ceramidase | Human/Rat | 12.5 | [3] |

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on lipid signaling and inflammation.

In Vitro NAAA Inhibition Assay

This protocol is adapted from studies characterizing the inhibitory activity of this compound on recombinant NAAA.

Materials:

-

Recombinant human or rat NAAA

-

Fluorogenic NAAA substrate (e.g., N-(4-methoxy-2-nitrophenyl)-palmitoylamide)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the this compound dilutions.

-

Add the recombinant NAAA enzyme to each well and incubate for a specified pre-incubation time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 410 nm).

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Inflammatory Responses in Macrophages

This protocol outlines a general method to assess the anti-inflammatory effects of this compound in cultured macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

ELISA kit for TNF-α

-

Reagents for RNA extraction and RT-qPCR

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages can be induced with PMA (phorbol 12-myristate 13-acetate).

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-30 µM) for 30 minutes.[4]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate the cells for a specified period (e.g., 24 hours for cytokine release, 6 hours for gene expression analysis).

-

For cytokine analysis: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

-

For gene expression analysis: Lyse the cells, extract total RNA, and perform RT-qPCR to quantify the expression of inflammatory genes (e.g., TNF-α, IL-6, COX-2).

In Vivo Mouse Model of Lung Inflammation

This protocol is based on studies investigating the in vivo anti-inflammatory efficacy of this compound.[1]

Materials:

-

C57BL/6J mice

-

Carrageenan

-

This compound formulation for oral administration

-

Reagents for myeloperoxidase (MPO) assay

-

ELISA kit for TNF-α

Procedure:

-

Administer this compound orally to mice at various doses (e.g., 1-30 mg/kg).[1]

-

After a specified time (e.g., 1 hour), induce lung inflammation by intrapleural injection of carrageenan.

-

Four hours after carrageenan injection, euthanize the mice and collect pleural exudate and lung tissue.

-

Measure the levels of TNF-α in the pleural exudate using an ELISA kit.[1]

-

Homogenize the lung tissue and measure MPO activity as an indicator of neutrophil infiltration.[1]

Conclusion

This compound is an invaluable tool for probing the NAAA-regulated lipid signaling pathway. Its high potency and selectivity, coupled with its demonstrated efficacy in both in vitro and in vivo models, make it an ideal compound for elucidating the roles of NAEs in health and disease. The detailed protocols and visual aids provided in this guide are intended to facilitate the effective use of this compound by researchers in the fields of pharmacology, immunology, and drug discovery, ultimately advancing our understanding of this important class of signaling lipids.

References

- 1. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

ARN726: A Technical Guide to its Selectivity for NAAA Over FAAH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARN726, a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with significant therapeutic potential. A comprehensive overview of its selectivity for NAAA over the related enzyme fatty acid amide hydrolase (FAAH) is presented, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a β-lactam-based irreversible inhibitor that demonstrates high potency and selectivity for NAAA, an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[1][2][3] Its selectivity over FAAH, the principal degrading enzyme of the endocannabinoid anandamide (AEA), is a critical feature, suggesting a favorable side-effect profile by avoiding the widespread effects associated with direct cannabinoid receptor activation.[4][5] This document collates the available quantitative data on the inhibitory activity of this compound, outlines the experimental protocols used to determine its selectivity, and provides diagrams of the associated signaling pathways and experimental procedures.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against NAAA has been determined in various studies. The following table summarizes the key quantitative data.

| Compound | Target Enzyme | Species | IC50 (nM) | Reference |

| This compound | NAAA | Human | 27 | [1] |

| This compound | NAAA | Rat | 63 | [1] |

| This compound | NAAA | Not Specified | 73 | [6] |

| (R)-enantiomer of this compound | NAAA | Human | ~3500 | [7] |

| (R)-enantiomer of this compound | NAAA | Rat | ~3100 | [7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound exhibits a clear stereoselective inhibition of NAAA, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[7] While specific IC50 values for this compound against FAAH are not consistently reported in the readily available literature, it is consistently described as being highly selective for NAAA over FAAH.[1][8] For instance, some β-lactam derivatives show over 155-fold selectivity for NAAA over FAAH.[9]

Signaling Pathways

The differential selectivity of this compound for NAAA over FAAH is crucial for its targeted therapeutic effects. These two enzymes regulate distinct signaling pathways with different physiological outcomes.

NAAA Signaling Pathway

NAAA is a lysosomal cysteine hydrolase that primarily degrades N-acylethanolamines (NAEs), with a preference for palmitoylethanolamide (PEA).[2][3][10][11] PEA is an endogenous lipid mediator that exerts anti-inflammatory and analgesic effects primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression.[1][2] By inhibiting NAAA, this compound increases the endogenous levels of PEA, thereby enhancing its beneficial effects.[2]

FAAH Signaling Pathway

FAAH is an integral membrane serine hydrolase that is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4][5][12][13] AEA is a neurotransmitter that activates cannabinoid receptors (CB1 and CB2), which are involved in a wide range of physiological processes, including mood, appetite, and pain sensation. Inhibition of FAAH leads to elevated AEA levels, resulting in broad activation of the endocannabinoid system.[4][12]

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like this compound involves specific enzymatic assays. Below are generalized protocols for NAAA and FAAH activity assays based on commonly cited methodologies.

NAAA Activity Assay

This assay measures the enzymatic activity of NAAA by quantifying the hydrolysis of a specific substrate.

1. Enzyme and Substrate Preparation:

-

Enzyme Source: Recombinant human or rat NAAA expressed in a suitable cell line (e.g., HEK293 cells) or tissue homogenates rich in NAAA (e.g., lung).[14][15]

-

Substrate: A labeled or fluorogenic N-acylethanolamine substrate is used. A common choice is [14C]palmitoylethanolamide.[15][16] Heptadecenoylethanolamide can also be used with LC/MS-based detection.[14]

2. Assay Conditions:

-

Buffer: The assay is performed in an acidic buffer, typically at pH 4.5-5.0, which is the optimal pH for NAAA activity.[10][11] The buffer may contain a detergent like Triton X-100 and a reducing agent such as DTT.[14]

-

Temperature: The reaction is incubated at 37°C.[14]

-

Inhibitor: this compound is pre-incubated with the enzyme for a defined period (e.g., 30 minutes) before the addition of the substrate to allow for binding and inhibition.[14]

3. Reaction and Detection:

-

The enzymatic reaction is initiated by adding the substrate to the enzyme/inhibitor mixture.

-

The reaction is stopped after a specific time by adding an organic solvent.

-

The product of the reaction (e.g., [14C]ethanolamine) is separated from the unreacted substrate using a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS).[14][15]

-

The amount of product formed is quantified to determine the enzyme activity.

4. Data Analysis:

-

The enzyme activity in the presence of different concentrations of this compound is compared to the activity of a control without the inhibitor.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FAAH Activity Assay

This assay is similar to the NAAA assay but is performed under conditions optimal for FAAH activity.

1. Enzyme and Substrate Preparation:

-

Enzyme Source: Recombinant human or rat FAAH or tissue homogenates known to have high FAAH activity (e.g., brain or liver).[14]

-

Substrate: A common substrate is [14C-ethanolamine]-anandamide.[17] Non-fluorescent substrates that release a fluorophore upon hydrolysis are also used in commercially available kits.[18][19]

2. Assay Conditions:

-

Buffer: The assay is conducted at a neutral to slightly alkaline pH, typically between 7.4 and 9.0, which is the optimal pH range for FAAH.[14] The buffer often contains fatty acid-free bovine serum albumin (BSA).[14]

-

Temperature: The incubation is carried out at 37°C.[18]

-

Inhibitor: Different concentrations of this compound are pre-incubated with the FAAH enzyme.

3. Reaction and Detection:

-

The reaction is started by the addition of the substrate.

-

The reaction is terminated, and the product ([14C]ethanolamine or a fluorescent molecule) is separated and quantified.

4. Data Analysis:

-

The IC50 value is determined as described for the NAAA assay to assess the inhibitory potency of this compound on FAAH. The high IC50 value for FAAH compared to NAAA demonstrates the selectivity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of NAAA. Its mechanism of action, which involves the enhancement of the endogenous anti-inflammatory mediator PEA, coupled with its selectivity over FAAH, makes it a promising therapeutic candidate for inflammatory and pain-related disorders. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development. The distinct signaling pathways of NAAA and FAAH, and the ability of this compound to selectively target the former, underscore the potential for developing targeted therapies with improved efficacy and safety profiles.

References

- 1. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 11. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

In Vitro Characterization of ARN726: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ARN726, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Compound Properties

This compound is a novel, systemically active β-lactam derivative that acts as an irreversible inhibitor of NAAA.[1][2] Its inhibitory action leads to an increase in the levels of N-acylethanolamines (NAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are endogenous lipids with anti-inflammatory and analgesic properties.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on in vitro assays.

| Parameter | Species | Value | Reference |

| IC50 | Human NAAA | 27 ± 3 nM | [1] |

| Rat NAAA | 63 ± 15 nM | [1] | |

| Mechanism of Action | Irreversible, Covalent | Forms a thioester bond with the catalytic cysteine (Cys126 in human NAAA) | [2][3] |

| Selectivity | Selective for NAAA | Does not affect the circulating levels of anandamide, which is primarily hydrolyzed by fatty acid amide hydrolase (FAAH) | [4][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting NAAA, a cysteine hydrolase responsible for the degradation of bioactive fatty acid ethanolamides like PEA and OEA.[1][6] By blocking NAAA, this compound increases the intracellular concentrations of these lipids, which then act as agonists for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Activation of PPAR-α, a nuclear receptor and transcription factor, leads to the downstream regulation of genes involved in inflammation, ultimately resulting in anti-inflammatory effects.[1][2]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

NAAA Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against NAAA.

Workflow:

Detailed Steps:

-

Enzyme Preparation: Purified recombinant human or rat NAAA is used. The enzyme is diluted in an appropriate assay buffer.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted to achieve a range of concentrations.

-

Incubation: The enzyme is pre-incubated with the different concentrations of this compound for a specified period to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic substrate for NAAA is added to initiate the enzymatic reaction.

-

Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by NAAA, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated for each this compound concentration. The data is then plotted as percent inhibition versus log inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Assay for Anti-Inflammatory Activity

This protocol assesses the ability of this compound to suppress inflammatory responses in a cellular model, such as lipopolysaccharide (LPS)-stimulated human macrophages.

Workflow:

Detailed Steps:

-

Cell Culture: Human macrophages are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response, leading to the production and release of pro-inflammatory cytokines.

-

Sample Collection: After a specific incubation time with LPS, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on cytokine production is determined by comparing the cytokine levels in treated versus untreated, LPS-stimulated cells.

Activity-Based Protein Profiling (ABPP)

This protocol utilizes a chemical probe based on the this compound scaffold to detect catalytically active NAAA in biological samples.[3][7] An alkyne-containing derivative of this compound is used to covalently label the active site of NAAA.[3][8]

Logical Relationship:

Detailed Steps:

-

Probe Synthesis: An activity-based probe is synthesized based on the chemical structure of this compound, incorporating a terminal alkyne group for subsequent click chemistry.[3][8]

-

Labeling: Intact cells or cell lysates are incubated with the probe, which selectively and covalently binds to the active site of NAAA.

-

Click Chemistry: A reporter tag, such as biotin or a fluorophore containing an azide group, is attached to the probe-labeled NAAA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Detection: The labeled NAAA can then be visualized by in-gel fluorescence or detected and quantified by western blot (if using a biotin tag followed by streptavidin-HRP) or identified by mass spectrometry.

-

Competitive Profiling: To confirm target engagement of this compound, a competition experiment can be performed where the biological sample is pre-incubated with this compound before adding the probe. A reduction in the signal from the labeled NAAA indicates successful competition and confirms that this compound binds to the same site as the probe.[7]

Conclusion

The in vitro characterization of this compound has established it as a potent, selective, and systemically active inhibitor of NAAA. Its mechanism of action, involving the potentiation of the anti-inflammatory PPAR-α signaling pathway, has been well-elucidated through a variety of biochemical and cellular assays. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other NAAA inhibitors as potential therapeutics for inflammatory disorders.

References